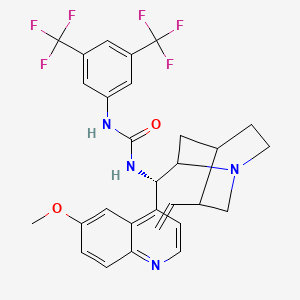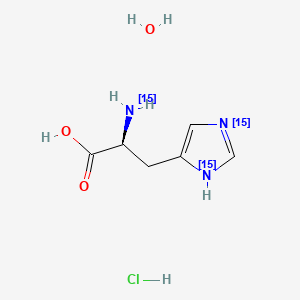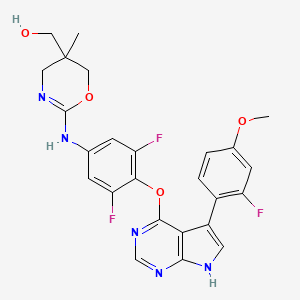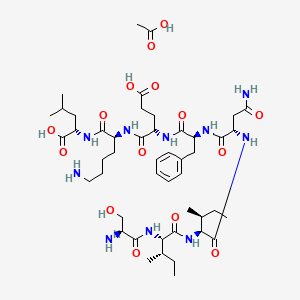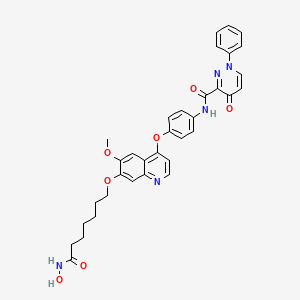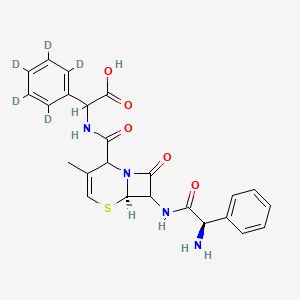
D-(-)-2-Phenylglycine cephalexinate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-(-)-2-Phenylglycine cephalexinate-d5 is a compound that combines D-(-)-2-Phenylglycine with cephalexin, a widely used antibiotic. The “d5” designation indicates that the compound is deuterated, meaning that five hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and provide unique properties for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-(-)-2-Phenylglycine cephalexinate-d5 typically involves the following steps:
Preparation of D-(-)-2-Phenylglycine: This can be synthesized through the Strecker synthesis, which involves the reaction of benzaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis.
Deuteration: The hydrogen atoms in D-(-)-2-Phenylglycine are replaced with deuterium using deuterated reagents.
Coupling with Cephalexin: The deuterated D-(-)-2-Phenylglycine is then coupled with cephalexin through an amide bond formation reaction, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of D-(-)-2-Phenylglycine and its deuteration.
Purification: High-performance liquid chromatography (HPLC) is used to purify the intermediate and final products.
Quality Control: Rigorous testing to ensure the purity and stability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
D-(-)-2-Phenylglycine cephalexinate-d5 can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylglyoxylic acid.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The deuterium atoms can be replaced with hydrogen under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the replacement of deuterium with hydrogen.
Major Products
Oxidation: Phenylglyoxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Non-deuterated analogs of the compound.
Applications De Recherche Scientifique
D-(-)-2-Phenylglycine cephalexinate-d5 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential as a more stable and effective antibiotic due to the presence of deuterium.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of D-(-)-2-Phenylglycine cephalexinate-d5 involves:
Inhibition of Bacterial Cell Wall Synthesis: The cephalexin component inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.
Enhanced Stability: The deuterium atoms provide increased resistance to metabolic degradation, leading to prolonged activity.
Molecular Targets: The primary targets are the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-(-)-2-Phenylglycine: The non-deuterated form of the compound.
Cephalexin: The parent antibiotic without the D-(-)-2-Phenylglycine moiety.
Deuterated Antibiotics: Other antibiotics that have been deuterated for enhanced stability.
Uniqueness
D-(-)-2-Phenylglycine cephalexinate-d5 is unique due to its combination of a deuterated amino acid with an antibiotic, providing both enhanced stability and antibacterial activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C24H24N4O5S |
|---|---|
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
2-[[(6R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carbonyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C24H24N4O5S/c1-13-12-34-23-18(27-20(29)16(25)14-8-4-2-5-9-14)22(31)28(23)19(13)21(30)26-17(24(32)33)15-10-6-3-7-11-15/h2-12,16-19,23H,25H2,1H3,(H,26,30)(H,27,29)(H,32,33)/t16-,17?,18?,19?,23-/m1/s1/i3D,6D,7D,10D,11D |
Clé InChI |
CWJGISLUQBVHBI-FDSYUDBOSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)NC(=O)C2C(=CS[C@H]3N2C(=O)C3NC(=O)[C@@H](C4=CC=CC=C4)N)C)[2H])[2H] |
SMILES canonique |
CC1=CSC2C(C(=O)N2C1C(=O)NC(C3=CC=CC=C3)C(=O)O)NC(=O)C(C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


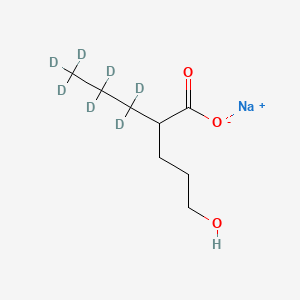

![(2S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B12418127.png)
![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)
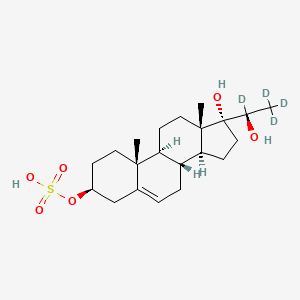
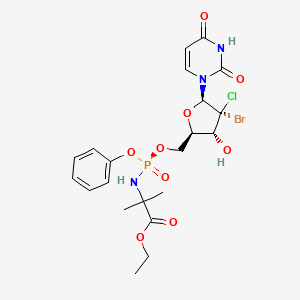
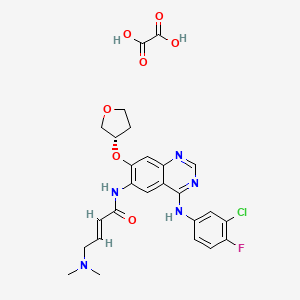
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
